3-Methyl-1-phenyl-1H-pyrazol-5-amine
Overview
Description
3-Methyl-1-phenyl-1H-pyrazol-5-amine is a heterocyclic compound with the molecular formula C₁₀H₁₁N₃ and a molecular weight of 173.2144 g/mol . This compound is part of the pyrazole family, known for their versatile applications in organic synthesis and medicinal chemistry . The structure of this compound includes a pyrazole ring substituted with a methyl group at position 3 and a phenyl group at position 1, along with an amino group at position 5 .
Mechanism of Action
Target of Action
Pyrazole derivatives have been known to exhibit a wide variety of biological activities , suggesting that they likely interact with multiple targets.
Mode of Action
It’s known that this compound is an aminopyrazole derivative . It reacts with 6-methyl-4-oxo-4H-1-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .
Biochemical Pathways
Pyrazole derivatives have been associated with diverse biological activities , implying that they may influence various biochemical pathways.
Result of Action
It’s known that pyrazole derivatives have shown cytotoxic activity on several human cell lines , suggesting that this compound may have similar effects.
Preparation Methods
The synthesis of 3-Methyl-1-phenyl-1H-pyrazol-5-amine can be achieved through various methods. One common route involves the reaction of ethyl acetoacetate with phenyl hydrazine under solvent-less conditions, yielding 1-phenyl-3-methyl-5-pyrazolone, which can then be converted to the desired amine . Another method includes the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods often utilize these synthetic routes due to their efficiency and high yield .
Chemical Reactions Analysis
3-Methyl-1-phenyl-1H-pyrazol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions often involve halogenating agents like bromine or chlorine. Major products formed from these reactions include substituted pyrazoles and pyrazolopyridine derivatives .
Scientific Research Applications
3-Methyl-1-phenyl-1H-pyrazol-5-amine has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic systems . In biology and medicine, it serves as a precursor for the development of pharmaceutical compounds with potential therapeutic effects . Additionally, it is utilized in the agrochemical industry for the synthesis of herbicides and pesticides .
Comparison with Similar Compounds
3-Methyl-1-phenyl-1H-pyrazol-5-amine can be compared with other similar compounds such as 3-Methyl-1-phenyl-2-pyrazolin-5-one and 5-Amino-3-methyl-1-phenylpyrazole . While these compounds share a similar pyrazole core, their unique substituents and functional groups result in different chemical properties and applications. For instance, 3-Methyl-1-phenyl-2-pyrazolin-5-one is used as a reagent for detecting reducing carbohydrates, whereas 5-Amino-3-methyl-1-phenylpyrazole is employed in the synthesis of pyrazolopyridine derivatives .
Properties
IUPAC Name |
5-methyl-2-phenylpyrazol-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-10(11)13(12-8)9-5-3-2-4-6-9/h2-7H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKMKBLHMONXJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044517 | |
Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1131-18-6 | |
Record name | 5-Amino-3-methyl-1-phenylpyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1131-18-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001131186 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Methyl-1-phenyl-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1-phenylpyrazol-5-ylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.149 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-PYRAZOL-5-AMINE, 3-METHYL-1-PHENYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X6087GEB2P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Methyl-1-phenyl-1H-pyrazol-5-amine?
A1: Its molecular formula is C10H11N3, and its molecular weight is 173.22 g/mol.
Q2: How can this compound be characterized spectroscopically?
A2: The compound can be characterized using techniques like 1H NMR, 13C NMR, IR, and HRMS. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For example, X-ray diffraction analysis can be used to confirm the structure of its derivatives. []
Q3: Is this compound stable under various conditions?
A3: While specific stability data for the compound itself might not be extensively discussed in the provided papers, its derivatives demonstrate stability under various reaction conditions, including microwave irradiation, refluxing ethanol, and acidic environments. [, , , , , , ]
Q4: How is this compound used in organic synthesis?
A4: It acts as a key building block in synthesizing diverse heterocyclic compounds, especially pyrazolo[3,4-b]pyridines. [, , , , , , , , , , , , , , ]
Q5: Can you provide examples of reactions where this compound is used?
A5: Certainly! Here are some examples:
- Synthesis of pyrazolo[3,4-b]pyridines: It reacts with aldehydes, alkynes, and catalysts like copper oxide nanoparticles to yield phenyl-1H-pyrazolo[3,4-b]pyridine derivatives. []
- Formation of fused polycyclic compounds: It reacts with aromatic aldehydes and cyclic diketones to produce various fused polycyclic pyrazole derivatives, like indeno[2′,1′:5,6]pyrido[2,3-d]pyrazoles and pyrazolo[3,4-b]quinolin-5(6H)-ones. [, ]
- Creation of spiro compounds: It can participate in three-component reactions with isatin and piperidine-2,4-dione to produce spiro[indoline‐3,4′‐pyrazolo[3,4‐b][1,6]naphthyridine]‐2,5′(1′H)‐diones. []
Q6: What types of catalysts are commonly used in reactions involving this compound?
A6: A variety of catalysts can be employed, ranging from Lewis acids like zirconium(IV) chloride [] to heterogeneous catalysts like copper oxide nanoparticles [] and cerium oxide nanoparticles. [] Additionally, environmentally friendly approaches utilize ionic liquids [, , , , , ], microwave irradiation [, , , , , ], and water as a solvent. [, , , , ]
Q7: Does this compound exhibit catalytic properties itself?
A7: The provided papers primarily focus on its role as a building block, not a catalyst.
Q8: Have computational methods been used to study this compound or its derivatives?
A8: Yes, computational techniques, particularly density functional theory (DFT), have been used to study the stability and bonding properties of metal complexes derived from this compound. []
Q9: What biological activities have been reported for derivatives of this compound?
A9: Derivatives of this compound display a range of biological activities, including:
- Antifungal activity: Bis-pyrazolo[3,4-b:4′,3′-e]pyridines, synthesized from this compound, show in vitro antifungal activity against dermatophytes. []
- Antimicrobial activity: Copper(II) complexes of azo-dye ligands derived from this compound show significant antimicrobial effects against various Gram-positive and Gram-negative bacteria and fungi. []
- Anticancer activity: Several derivatives, including pyrazolo bridged quinolones [] and metal complexes of azo dyes [], exhibit promising anticancer activity against various cancer cell lines.
Q10: Are there any known structure-activity relationships (SAR) for derivatives of this compound?
A10: Although not extensively discussed in the provided research, modifying the substituents on the pyrazolo[3,4-b]pyridine core derived from this compound likely influences its biological activity, as demonstrated with antifungal and anticancer properties. [, , ] Further research is needed to establish detailed SAR relationships.
Q11: What are some future research directions for this compound and its derivatives?
A11: Several avenues could be explored:
Q12: Is there information available on the safety and toxicity of this compound and its derivatives?
A12: The provided papers primarily focus on synthesis and characterization. While the cytotoxicity of some derivatives against cancer cell lines is reported [, ], comprehensive toxicity profiles and safety data are not discussed.
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